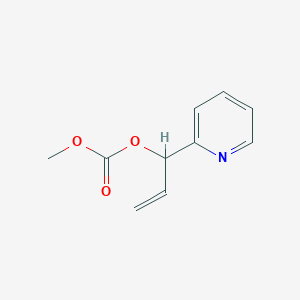
Carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester is an organic compound with a complex structure that includes a pyridine ring and a propenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester typically involves the reaction of pyridine derivatives with propenyl esters under specific conditions. One common method involves the use of halogen-metal exchange reactions followed by borylation . This method allows for the precise introduction of the propenyl ester group onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using palladium-catalyzed cross-coupling reactions. These reactions are known for their efficiency and ability to produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Applications De Recherche Scientifique
Carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biochemical processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonic acid ethyl 1-[[2-methyl-3-[(2-pyridinylamino)carbonyl]-2H-1,2-benzothiazin-4-yl]oxy]ethyl ester
- Pyridinylboronic acids and esters
Uniqueness
Carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester is unique due to its specific ester and pyridine functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
87802-77-5 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl 1-pyridin-2-ylprop-2-enyl carbonate |
InChI |
InChI=1S/C10H11NO3/c1-3-9(14-10(12)13-2)8-6-4-5-7-11-8/h3-7,9H,1H2,2H3 |
Clé InChI |
XGHJPXRYHKPLAS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC(C=C)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


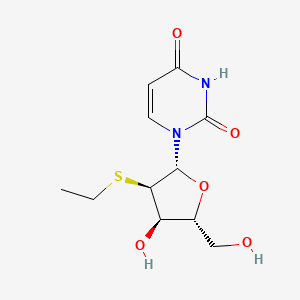
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
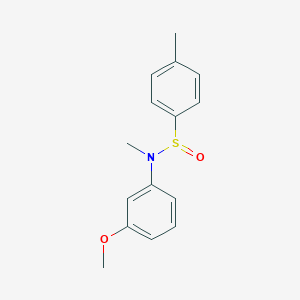
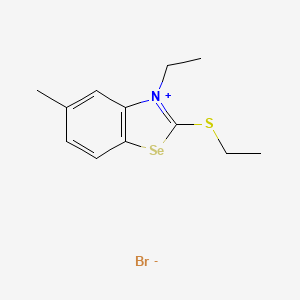

![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
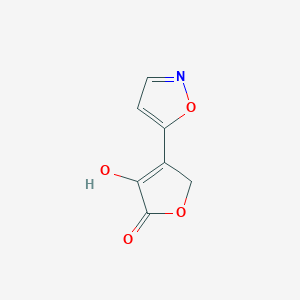
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)

![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)

